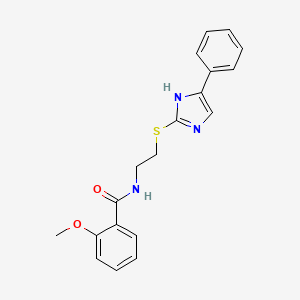
4,6-Dimethoxy-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indole ring and an aldehyde group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
生化学分析
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Methoxylation: The indole derivative undergoes methoxylation to introduce methoxy groups at the 4 and 6 positions. This can be achieved using methanol and a suitable catalyst.
Formylation: The final step involves the formylation of the indole derivative to introduce the aldehyde group at the 2 position. This can be done using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4,6-Dimethoxy-1H-indole-2-carboxylic acid.
Reduction: 4,6-Dimethoxy-1H-indole-2-methanol.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
4,6-Dimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with only one methoxy group.
6-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with only one methoxy group.
1H-Indole-2-carbaldehyde: Lacks methoxy groups.
Uniqueness
4,6-Dimethoxy-1H-indole-2-carbaldehyde is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. The dual methoxy substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with fewer or no methoxy groups.
特性
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHYVFYBWIDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C=O)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2806648.png)



![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)
![(2-methylfuran-3-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2806657.png)

![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)
![1-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2806664.png)

